lithium(1+) 4,6-dichloropyridazine-3-carboxylate

Catalog No.
S6451910
CAS No.
2245238-80-4
M.F
C5HCl2LiN2O2
M. Wt
198.9
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
lithium(1+) 4,6-dichloropyridazine-3-carboxylate

CAS Number

2245238-80-4

Product Name

lithium(1+) 4,6-dichloropyridazine-3-carboxylate

Molecular Formula

C5HCl2LiN2O2

Molecular Weight

198.9

Lithium(1+) 4,6-dichloropyridazine-3-carboxylate is an organic compound characterized by its lithium salt form of 4,6-dichloropyridazine-3-carboxylic acid. Its molecular formula is C5_5H3_3Cl2_2LiN2_2O3_3, and it is often encountered as a hydrate with a molecular weight of approximately 216.93 g/mol. The compound features a pyridazine ring with chlorine substituents at positions 4 and 6, and a carboxylate group at position 3, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

Electrolyte Additive for Lithium-Ion Batteries

One promising area of research for LiDCPD is its use as an additive in electrolytes for lithium-ion batteries. Studies suggest that LiDCPD can improve the performance of these batteries in several ways [].

  • Enhanced Conductivity: LiDCPD may improve the ionic conductivity of the electrolyte, allowing for faster charging and discharging of the battery [].
  • Formation of Stable Solid Electrolyte Interphase (SEI) Layer: LiDCPD might contribute to the formation of a more stable SEI layer on the electrode surface. This layer is crucial for protecting the electrodes and preventing battery degradation [].

Potential Pharmacological Agent

Beyond its application in batteries, LiDCPD is also being investigated for its potential biological properties. Some studies have shown that LiDCPD may exhibit:

  • Antitumor activity: In-vitro studies suggest that LiDCPD might have antitumor properties by affecting cellular metabolism in cancer cells [].
  • Antibacterial activity: Preliminary research indicates that LiDCPD might possess antibacterial properties, although the specific mechanisms need further investigation [].

  • Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  • Hydrolysis: The carboxylate group can undergo hydrolysis to yield the corresponding carboxylic acid.
  • Deprotonation: The acidic hydrogen of the carboxylate can be deprotonated, enhancing the compound's reactivity in various synthetic pathways .

These reactions highlight the compound's versatility in synthetic organic chemistry.

While specific biological activity data for lithium(1+) 4,6-dichloropyridazine-3-carboxylate is limited, its structural analogs indicate potential pharmacological properties. Compounds derived from pyridazine derivatives have been studied for their roles as inhibitors in various biochemical pathways, particularly in the context of inflammatory diseases. For instance, related compounds have been shown to inhibit specific kinases involved in immune responses .

Lithium(1+) 4,6-dichloropyridazine-3-carboxylate can be synthesized through several methods:

  • Direct Reaction: Reacting lithium hydroxide with 4,6-dichloropyridazine-3-carboxylic acid in a suitable solvent like tetrahydrofuran leads to the formation of the lithium salt.
  • Chlorination: Starting from 4,6-dihydroxypyridazine-3-carboxylic acid, chlorination using phosphorus oxychloride can yield the dichlorinated derivative, which can subsequently be converted to its lithium salt .

These synthesis routes are critical for producing the compound for research and industrial applications.

Lithium(1+) 4,6-dichloropyridazine-3-carboxylate finds applications primarily in:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing biologically active compounds targeting various diseases.
  • Agrochemicals: Its derivatives are explored for use in crop protection and enhancement due to their potential biological activity .

The versatility of this compound makes it valuable in medicinal chemistry and agricultural science.

Interaction studies involving lithium(1+) 4,6-dichloropyridazine-3-carboxylate focus on its reactivity with biological targets. Preliminary studies suggest that compounds based on this structure may interact with enzymes or receptors involved in inflammatory pathways. The inhibition of specific kinases by related compounds indicates potential therapeutic applications against autoimmune disorders .

Lithium(1+) 4,6-dichloropyridazine-3-carboxylate can be compared to several similar compounds:

Compound NameStructureKey Features
Ethyl 4,6-dichloropyridazine-3-carboxylateC7_7H6_6Cl2_2N2_2O2_2Ethyl ester instead of lithium salt; used as an intermediate in pharmaceutical synthesis
4,6-Dichloropyridazine-3-carboxylic acidC5_5H2_2Cl2_2N2_2O2_2Parent compound; lacks lithium; serves as a precursor for various derivatives
Ethyl 4-chloropyridazine-3-carboxylateC7_7H6_6ClN2_2O2_2Contains only one chlorine atom; different reactivity profile

The uniqueness of lithium(1+) 4,6-dichloropyridazine-3-carboxylate lies in its lithium salt form and dual chlorine substitution, enhancing its reactivity and potential applications compared to its analogs .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

Explore Compound Types